REACTION_CXSMILES
|
[C:1]([O:5][CH3:6])(=[O:4])[CH:2]=[CH2:3].[CH2:7]([NH2:11])[CH2:8][CH2:9][CH3:10]>>[CH2:7]([N:11]([CH2:3][CH2:2][C:1]([O:5][CH3:6])=[O:4])[CH2:3][CH2:2][C:1]([O:5][CH3:6])=[O:4])[CH2:8][CH2:9][CH3:10]
|
Name
|
|
Quantity
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12.9 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
followed by concentration under reduced pressure
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)N(CCC(=O)OC)CCC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |